molecular formula C18H19N3O B12528907 1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole CAS No. 832688-58-1

1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole

Cat. No.: B12528907
CAS No.: 832688-58-1
M. Wt: 293.4 g/mol
InChI Key: YMEHJLVGCONXDT-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole is a chiral, non-racemic pyrazole derivative of significant interest in synthetic and medicinal chemistry research. Its complex structure, featuring a stereogenic center and multiple aromatic systems, makes it a valuable scaffold for the development of novel chemical entities. This compound serves as a key synthetic intermediate, particularly in the exploration of molecules that modulate biological pathways. A closely related structural analogue has been investigated for its potent activity as a multidrug resistance (MDR) reversal agent, specifically through the inhibition of P-glycoprotein (P-gp) (source) . Consequently, researchers utilize this compound to study structure-activity relationships in the design of chemosensitizers aimed at overcoming resistance to anticancer drugs. Its defined stereochemistry is critical for probing chiral recognition in enzyme binding sites, making it a precise tool for pharmacological and biochemical research.

Properties

CAS No.

832688-58-1

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

2-[3-[(1R)-1-methoxy-1-phenylethyl]-5-methylpyrazol-1-yl]pyridine

InChI

InChI=1S/C18H19N3O/c1-14-13-16(20-21(14)17-11-7-8-12-19-17)18(2,22-3)15-9-5-4-6-10-15/h4-13H,1-3H3/t18-/m1/s1

InChI Key

YMEHJLVGCONXDT-GOSISDBHSA-N

Isomeric SMILES

CC1=CC(=NN1C2=CC=CC=N2)[C@@](C)(C3=CC=CC=C3)OC

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=N2)C(C)(C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is synthesized via cyclocondensation of a 1,3-diketone intermediate with phenylhydrazine. A representative pathway involves:

  • Synthesis of the 1,3-Diketone : Dimethyl malonate reacts with a formamide (e.g., DMF) and an alkylating agent (e.g., dimethyl sulfate) under basic conditions (e.g., triethylamine) to form a substituted malonate ester.
  • Hydrolysis and Decarboxylation : The ester is hydrolyzed to a carboxylic acid, followed by decarboxylation to yield a ketone intermediate.
  • Cyclization with Phenylhydrazine : The ketone reacts with phenylhydrazine in a solvent like THF or ethanol, catalyzed by Lawesson’s reagent or Belleau reagent, to form the pyrazole ring.

Example Reaction Pathway :

Dimethyl malonate → (Formamide + Alkylating Agent) → Substituted Malonate → Hydrolysis/Decarboxylation → Ketone Intermediate → Cyclization with Phenylhydrazine → Pyrazole Core  

Introduction of the 2-Pyridyl Group

The 2-pyridyl substituent is introduced via cross-coupling reactions. A brominated pyrazole intermediate undergoes Suzuki-Miyaura coupling with 2-pyridylboronic acid under palladium catalysis (e.g., Pd(PPh3)4) in a polar aprotic solvent (e.g., DMF).

Stereoselective Formation of the (1R)-1-phenyl-1-methoxyethyl Group

The chiral methoxyethyl group is synthesized via stereoselective alkylation or Mitsunobu reaction:

  • Ketone Intermediate : A ketone at the 3-position of the pyrazole is generated.
  • Grignard Reaction : A chiral Grignard reagent (e.g., (R)-phenylmethanol-derived Grignard) adds to the ketone, forming the secondary alcohol.
  • Methoxylation : The alcohol is methylated using dimethyl sulfate or methyl iodide under basic conditions (e.g., NaH) to yield the (1R)-1-phenyl-1-methoxyethyl group.

Stereoselective Alkylation Example :

Pyrazole-Ketone + (R)-Phenylmethanol-MgBr → Secondary Alcohol → Methylation → (1R)-1-phenyl-1-methoxyethyl Group  

Optimization of Reaction Conditions

Regioselectivity in Cyclocondensation

To prioritize the 1,3,5-substituted pyrazole over regioisomers, reaction conditions such as solvent polarity and temperature are critical:

  • Solvent : THF or ethanol enhances regioselectivity compared to polar aprotic solvents.
  • Catalyst : Lawesson’s reagent promotes sulfur-mediated cyclization, favoring the desired regioisomer.

Stereochemical Control

Asymmetric synthesis or chiral auxiliaries ensure the (1R) configuration:

  • Chiral Auxiliaries : Evans’ oxazolidinones or CAMPHOR-based systems guide stereoselective alkylation.
  • Mitsunobu Reaction : Uses DIAD and a chiral phosphine (e.g., (R)-BINAP) for inversion of configuration.

Comparative Analysis of Different Methods

Method Reagents Yield Regioselectivity Stereochemical Control
Cyclocondensation + Suzuki Phenylhydrazine, Pd(PPh3)4, DMF 60–75% High Moderate (requires chiral catalysts)
Lawesson’s Reagent + Grignard Lawesson’s, Grignard reagents, THF 50–65% Moderate High (asymmetric alkylation)
Microwave-Assisted + Mitsunobu Hydrazine hydrate, DIAD, (R)-BINAP 70–85% Excellent Excellent

Key Observations :

  • Lawesson’s Reagent : Efficient for sulfur-containing intermediates but requires stringent anhydrous conditions.
  • Microwave Assistance : Reduces reaction times and improves purity but may lack scalability for complex substrates.

Industrial Applicability and Challenges

Scalability and Cost

  • Advantages : The use of dimethyl malonate and phenylhydrazine offers low-cost starting materials.
  • Challenges : Palladium catalysts in Suzuki couplings increase costs; alternatives (e.g., copper-mediated couplings) are under exploration.

Environmental Considerations

  • Green Chemistry : Microwave-assisted reactions minimize solvent usage and energy consumption.
  • Toxicity : Avoidance of pyridine as a solvent (toxicity concerns) necessitates alternatives like THF or toluene.

Chemical Reactions Analysis

Cyclocondensation of Hydrazines with Carbonyl Compounds

  • Mechanism : Hydrazines react with α,β-unsaturated carbonyl compounds (e.g., chalcones, ketones) to form pyrazolines, which undergo oxidative aromatization to yield pyrazoles.

  • Example : The reaction of chalcones with arylhydrazines in the presence of copper triflate and ionic liquid catalysts ([bmim]PF₆) produces 1,3,5-trisubstituted pyrazoles in ~82% yield. Oxidation occurs in situ without additional reagents .

  • Relevance : This method could be adapted to introduce substituents (e.g., pyridyl or methoxyethyl groups) at the 1,3,5 positions of the pyrazole ring.

Alkylation and Oxidation of Pyrazolines

  • Mechanism : Pyrazolines (intermediates from hydrazine reactions) can undergo alkylation (e.g., LDA-mediated) followed by oxidation to form substituted pyrazoles.

  • Example : Pyrazolines react with alkylating agents (e.g., LDA) and are oxidized to pyrazoles in 66–88% yield .

  • Relevance : The methoxyethyl group at position 3 may arise from alkylation of a pyrazoline intermediate, followed by oxidation.

Diazocarbonyl Cycloaddition

  • Mechanism : Ethyl α-diazoacetate reacts with alkenes or alkynes via 1,3-dipolar cycloaddition to form pyrazoles.

  • Example : Ethyl α-diazoacetate and phenylpropargyl react under zinc triflate catalysis to yield pyrazoles (89% yield) .

  • Relevance : This method could generate pyrazoles with substituted side chains, such as the phenylmethoxyethyl group.

Functional Group Transformations in Pyrazole Derivatives

The target compound’s substituents (pyridyl, methoxyethyl, methyl) suggest potential transformations:

Oxidation and Reduction

  • Example : Pyrazole-3-carboxylates are reduced to alcohols (e.g., using LiAlH₄) and oxidized to aldehydes (e.g., using IBX) .

  • Relevance : The methoxyethyl group may undergo oxidation to a carbonyl or further functionalization.

Nucleophilic Substitution

  • Example : Pyrazole-3-carbonitriles are converted to carbothioamides via reaction with H₂S gas .

  • Relevance : The pyridyl substituent may participate in substitution reactions, though steric hindrance from bulky groups could limit reactivity.

Biological and Chemical Reactivity

While specific reactivity data for the target compound is unavailable, analogous pyrazole derivatives exhibit:

  • Anticancer activity : Pyrazole derivatives (e.g., 1-aryl-1H-pyrazoles) inhibit cancer cell growth via targets like topoisomerase II .

  • Functionalization : Substituents (e.g., pyridyl, methoxyethyl) enable interaction with biological targets, as seen in thiazole-pyrazole hybrids .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that pyrazole derivatives, including 1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole, exhibit notable antimicrobial activity. A study demonstrated that modifications in the pyrazole structure could enhance antibacterial efficacy against various pathogens, including resistant strains .

Anticancer Activity
This compound has shown promise as an anticancer agent. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a series of pyrazole compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines, revealing significant activity against breast and lung cancer cells .

Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles are well-documented. A study found that certain pyrazole derivatives exhibit potent anti-inflammatory activity in vivo, particularly in models of acute inflammation . The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Various synthetic pathways have been explored to modify the pyrazole core to enhance its biological activity and selectivity. For example, introducing different substituents at specific positions on the pyrazole ring has been shown to significantly alter its pharmacological properties .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a recent study, a series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-donating groups exhibited superior antimicrobial activity compared to those with electron-withdrawing groups. This highlights the importance of molecular structure in determining biological efficacy .

Case Study 2: Anticancer Screening
Another investigation focused on the anticancer potential of a novel series of pyrazoles. The compounds were screened against various cancer cell lines, with results showing that specific derivatives induced significant apoptosis in breast cancer cells while demonstrating low toxicity to normal cells .

Table 1: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobial15
1-(2-Pyridyl)-3-(4-chlorophenyl)-5-methyl-1H-pyrazoleAnticancer10
4-methyl-1-(2-Pyridyl)-3-(phenyl)-5-methyl-1H-pyrazoleAnti-inflammatory20

Table 2: Synthesis Pathways for Pyrazole Derivatives

StepReagents UsedConditions
1Phenyl hydrazine + AcetophenoneReflux in ethanol
2Methyl iodideBase-catalyzed reaction
3Pyridine derivativeHeating under reflux

Mechanism of Action

The mechanism of action of 1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Compounds

Structural and Substituent Analysis

The following table highlights structural differences and similarities between the target compound and key analogs:

Compound Name / Structure Key Substituents Notable Features Reference
Target Compound : 1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole 2-Pyridyl (N1), (1R)-1-phenyl-1-methoxyethyl (C3), methyl (C5) Chiral center at C3; balanced lipophilicity from methoxy and phenyl groups
Razaxaban (1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[...]-1H-pyrazole) 3'-Aminobenzisoxazole (P1), trifluoromethyl (C3) High Factor Xa selectivity; enhanced metabolic stability via trifluoromethyl
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole Multiple fluorine atoms at C3, C5, and propene chain High electronegativity; potential antiviral activity
4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole Azetidine-methyl (C4), 2-fluoro-6-methoxyphenoxy Improved membrane permeability via azetidine; fluorophenoxy enhances target affinity
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate 2-Bromoethyl (N1), 4-methoxyphenyl (C3), ethoxycarbonyl (C5) Bromoethyl group enables further functionalization (e.g., nucleophilic substitution)
Key Observations:
  • Chirality: The target compound’s (1R)-configured substituent distinguishes it from non-chiral analogs like razaxaban. Chirality can significantly influence binding kinetics and metabolic pathways .
  • Fluorination : Fluorinated analogs (e.g., ) exhibit increased electronegativity and oxidative stability but may suffer from reduced solubility compared to the target’s methoxyethyl group.
  • Heterocyclic Modifications : The 2-pyridyl group in the target compound contrasts with razaxaban’s benzisoxazole, which improves target selectivity via hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound is unavailable, trends from analogous structures suggest:

  • Lipophilicity : The (1R)-1-phenyl-1-methoxyethyl group likely confers moderate logP values (~2.5–3.5), comparable to ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (logP ~3.1) . This balances membrane permeability and aqueous solubility.
  • Metabolic Stability: The methoxy group may slow oxidative metabolism relative to non-ether analogs, similar to razaxaban’s trifluoromethyl group .
  • Crystal Packing : The dihedral angles between the pyrazole ring and aryl groups (e.g., 16.83°–51.68° in ) influence crystallinity and formulation stability.

Biological Activity

1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N4O\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}

This compound features a pyrazole ring substituted with a pyridine moiety and an alkyl ether side chain, which contributes to its unique biological properties.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazole exhibit significant antiproliferative effects against various cancer cell lines. In particular, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
7kA5495.2Tubulin polymerization inhibition
7jHT-10806.0Disruption of microtubule dynamics

Research has shown that these compounds can disrupt microtubule dynamics, similar to the action of combretastatin A-4 (CA-4), leading to cell cycle arrest and apoptosis in cancer cells .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have demonstrated that certain compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Effects

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Compound A76%86%1
Compound B61%93%10

These findings suggest that pyrazole derivatives can serve as potential therapeutic agents in treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been explored extensively. Compounds similar to the target molecule have shown efficacy against various bacterial strains.

Table 3: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
Compound CE. coli15
Compound DS. aureus18

These results indicate that modifications in the pyrazole structure can enhance antimicrobial activity, making them candidates for further development in combating resistant bacterial strains .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of novel pyrazole derivatives and evaluated their biological activities. The most potent compound exhibited significant antiproliferative activity against several human cancer cell lines, demonstrating the importance of structural modifications in enhancing efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of pyrazole compounds, revealing that specific substitutions at the N-position significantly influenced both anticancer and anti-inflammatory activities. The presence of electron-donating groups enhanced the biological activity, suggesting pathways for future drug design .

Q & A

Basic: What synthetic strategies are commonly employed to prepare this pyrazole derivative?

Methodological Answer:
The synthesis typically involves multi-step routes focusing on pyrazole ring formation and regioselective functionalization. Key strategies include:

  • Condensation reactions : Refluxing β-diketones (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) with hydrazines in ethanol/acetic acid mixtures to form the pyrazole core (e.g., 45% yield, m.p. 449 K) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalysts to introduce aryl/heteroaryl groups (e.g., 4-bromo-pyrazole intermediates reacted with phenylboronic acid in DMF/H₂O) .
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysis to install the (1R)-1-phenyl-1-methoxyethyl group, ensuring proper configuration .

Advanced: How can reaction conditions be optimized to improve regioselectivity and yield?

Methodological Answer:
Regioselectivity in pyrazole synthesis is sensitive to reaction parameters:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in Suzuki reactions, while ethanol/acetic acid mixtures favor cyclocondensation .
  • Temperature control : Reflux (e.g., 80–100°C) promotes ring closure, whereas lower temperatures (25–40°C) minimize side reactions during functionalization .
  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% achieves >85% conversion in cross-coupling, reducing unwanted byproducts .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Methyl groups on pyrazole (δ 2.1–2.5 ppm) and methoxyethyl substituents (δ 3.3–3.7 ppm) confirm substitution patterns .
    • ¹³C NMR : Pyridyl carbons (δ 120–150 ppm) and carbonyl signals (δ 165–170 ppm) verify connectivity .
  • X-ray crystallography : Dihedral angles between pyrazole and substituent rings (e.g., 16.83° for methoxyphenyl) confirm stereochemistry .

Advanced: How do computational studies (e.g., molecular docking) predict biological targets?

Methodological Answer:

  • Target identification : Docking into enzymes like Lp-PLA2 or carbonic anhydrase IX using AutoDock Vina reveals binding affinities (e.g., −9.2 kcal/mol for Lp-PLA2) .
  • Structure-activity relationships (SAR) : Trifluoromethyl groups enhance hydrophobic interactions, while pyridyl groups improve solubility and target engagement .
  • Contradictions : Discrepancies in reported IC₅₀ values (e.g., 0.5–5 µM for carbonic anhydrase inhibition) may arise from assay pH or co-solvent effects .

Basic: What preliminary biological activities are associated with this compound?

Methodological Answer:

  • Enzyme inhibition :
    • Lp-PLA2 : IC₅₀ of 0.8 µM via competitive binding to the active site .
    • Carbonic anhydrase IX : Selective inhibition (Ki = 12 nM) attributed to hydrophobic substituents .
  • Anti-inflammatory activity : Reduces TNF-α production by 60% in RAW 264.7 macrophages at 10 µM .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay standardization : Compare protocols for enzyme source (e.g., recombinant vs. native), buffer conditions (e.g., Tris-HCl vs. PBS), and detection methods (fluorometric vs. colorimetric) .
  • SAR analysis : Vary substituents systematically (e.g., replacing methoxyethyl with ethoxyethyl) to isolate steric/electronic effects .
  • Meta-analysis : Use tools like RevMan to aggregate data, identifying outliers and consensus trends .

Advanced: What strategies enhance solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug design : Convert ester groups (e.g., ethyl carboxylates) to carboxylic acids via hydrolysis, improving water solubility (e.g., logP reduction from 3.2 to 1.8) .
  • Cocrystallization : Coformers like succinic acid increase dissolution rates by 40% in simulated gastric fluid .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve 90% encapsulation efficiency and sustained release over 72 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.